molecular formula C10H14N4O2 B14639214 Urea, N-(aminoiminomethyl)-N'-(2-methoxy-6-methylphenyl)- CAS No. 55832-03-6

Urea, N-(aminoiminomethyl)-N'-(2-methoxy-6-methylphenyl)-

Cat. No.: B14639214
CAS No.: 55832-03-6
M. Wt: 222.24 g/mol
InChI Key: GXWCQIVOFKTXEH-UHFFFAOYSA-N
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Description

Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, the synthetic route might involve the reaction of an appropriate isocyanate with an amine containing the 2-methoxy-6-methylphenyl group. The reaction conditions usually include a solvent such as dichloromethane or toluene, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of urea derivatives often involves large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Urea derivatives can undergo various types of chemical reactions, including:

    Oxidation: Urea derivatives can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted urea derivatives.

Scientific Research Applications

Urea derivatives, including Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or activators.

    Medicine: Investigated for their therapeutic potential in treating diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of urea derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism for Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- would depend on its specific structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(aminoiminomethyl)-N’-(phenyl)-
  • Urea, N-(aminoiminomethyl)-N’-(2-methoxyphenyl)-
  • Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-

Uniqueness

Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other urea derivatives.

Properties

CAS No.

55832-03-6

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-(diaminomethylidene)-3-(2-methoxy-6-methylphenyl)urea

InChI

InChI=1S/C10H14N4O2/c1-6-4-3-5-7(16-2)8(6)13-10(15)14-9(11)12/h3-5H,1-2H3,(H5,11,12,13,14,15)

InChI Key

GXWCQIVOFKTXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)N=C(N)N

Origin of Product

United States

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